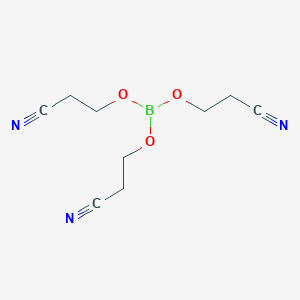
トリ(2-シアノエチル)ボレート
説明
Tris(2-cyanoethyl) Borate is a useful research compound. Its molecular formula is C9H12BN3O3 and its molecular weight is 221.02 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(2-cyanoethyl) Borate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(2-cyanoethyl) Borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2-cyanoethyl) Borate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
電池技術における電解質添加剤
“トリ(2-シアノエチル)ボレート” (TCB) は、亜鉛イオン電池の電解質添加剤として使用されてきました。 これは、Zn^2+ の溶媒和シェルを再構築し、水分子活性を低下させる重要な役割を果たし、その結果、亜鉛イオンの高速輸送と脱溶媒和が促進されます .
電池におけるホウ酸塩
TCB を含むホウ酸塩は、さまざまな電池用途の性能向上に役立つことが知られています。これらは、グラファイトアノードの表面処理、グラファイト合成の触媒作用、および電解質添加剤として使用されます。 これにより、電池の性能と寿命が向上します .
高電圧リチウムイオン電池
TCB は、電池システムに組み込まれて、豊富な窒素とホウ素からなるカソード電解質界面 (CEI) 層を形成しています。 これにより、単結晶ニッケルリッチカソードは、4.7 V までの高いカットオフ電圧で、優れたサイクル安定性を維持しながら作動することができます .
作用機序
Target of Action
Tris(2-cyanoethyl) Borate is primarily used as a reagent or raw material in organic synthesis . The primary targets of this compound are the reactants in the synthesis process, which it interacts with to facilitate the desired chemical reactions .
Mode of Action
The compound interacts with its targets by acting as a catalyst in amination reactions and nucleophilic substitution reactions . It facilitates these reactions, leading to the formation of the desired products .
Biochemical Pathways
It is known that the compound plays a crucial role in various organic synthesis reactions, influencing the pathways that lead to the formation of the desired end products .
Result of Action
The result of Tris(2-cyanoethyl) Borate’s action is the successful facilitation of the desired chemical reactions in organic synthesis . Its use as a catalyst can lead to the efficient production of the desired end products .
Action Environment
The action of Tris(2-cyanoethyl) Borate can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas . Its physical state at 20°C is solid, and it has a melting point of 38°C . It is soluble in acetone . These properties suggest that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of certain solvents.
特性
IUPAC Name |
tris(2-cyanoethyl) borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BN3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJXIXWHPANYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCC#N)(OCCC#N)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126755-67-7 | |
| Record name | Tris(2-cyanoethyl) Borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















